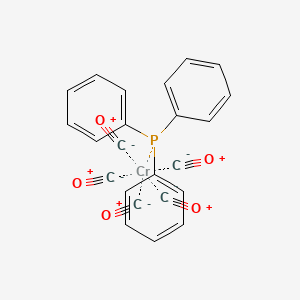
Triphenylphosphinepentacarbonylchromium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenylphosphinepentacarbonylchromium is an organometallic compound with the chemical formula Cr(CO)5(PPh3). It is a coordination complex where a chromium atom is bonded to five carbonyl (CO) groups and one triphenylphosphine (PPh3) ligand. This compound is notable for its use in various chemical reactions and its role as a catalyst in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triphenylphosphinepentacarbonylchromium can be synthesized through the reaction of chromium hexacarbonyl (Cr(CO)6) with triphenylphosphine (PPh3). The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation. The general reaction is as follows:
Cr(CO)6+PPh3→Cr(CO)5(PPh3)+CO
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Triphenylphosphinepentacarbonylchromium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form chromium(III) complexes.
Reduction: It can be reduced to lower oxidation states of chromium.
Substitution: The carbonyl ligands can be substituted with other ligands such as phosphines, amines, or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligand exchange reactions often occur in the presence of excess ligand and under inert atmosphere conditions.
Major Products Formed
Oxidation: Chromium(III) complexes.
Reduction: Lower oxidation state chromium complexes.
Substitution: Various substituted chromium carbonyl complexes depending on the incoming ligand.
Wissenschaftliche Forschungsanwendungen
Triphenylphosphinepentacarbonylchromium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in carbonylation reactions and hydroformylation.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of metal-based drugs.
Industry: It is used in the production of fine chemicals and in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which triphenylphosphinepentacarbonylchromium exerts its effects involves the coordination of the chromium center with various ligands. The carbonyl and triphenylphosphine ligands stabilize the chromium atom, allowing it to participate in various catalytic cycles. The compound can facilitate the transfer of carbonyl groups to organic substrates, making it a valuable catalyst in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chromium hexacarbonyl (Cr(CO)6): A precursor to triphenylphosphinepentacarbonylchromium.
Pentacarbonylmanganese (Mn(CO)5): Similar structure but with manganese instead of chromium.
Triphenylphosphinegold chloride (AuCl(PPh3)): Another triphenylphosphine complex but with gold.
Uniqueness
This compound is unique due to its specific combination of ligands and its ability to act as a versatile catalyst in various chemical reactions. Its stability and reactivity make it a valuable compound in both academic research and industrial applications.
Eigenschaften
Molekularformel |
C23H15CrO5P |
|---|---|
Molekulargewicht |
454.3 g/mol |
IUPAC-Name |
carbon monoxide;chromium;triphenylphosphane |
InChI |
InChI=1S/C18H15P.5CO.Cr/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;5*1-2;/h1-15H;;;;;; |
InChI-Schlüssel |
URFLILAUVPQYRL-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(Aminomethyl)cyclobutyl]-2-methylcyclopentan-1-ol](/img/structure/B13151116.png)
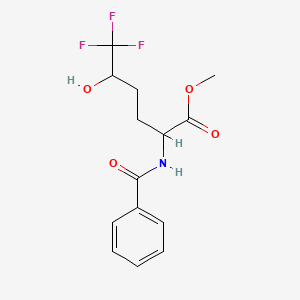
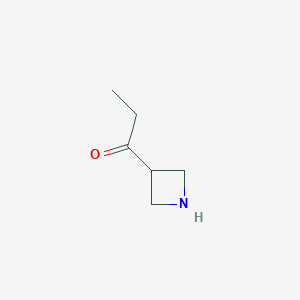
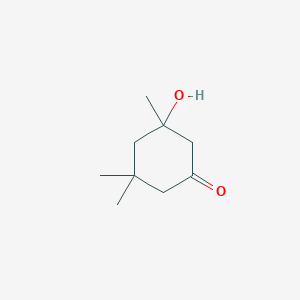
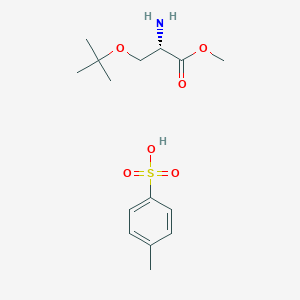
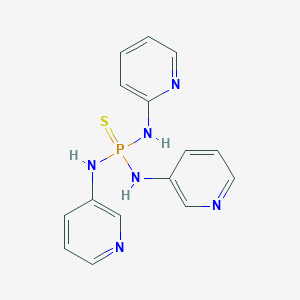
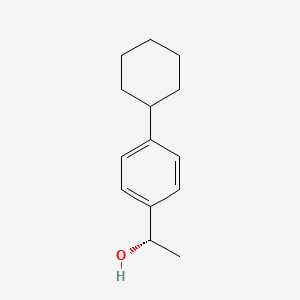
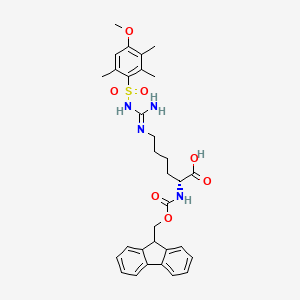
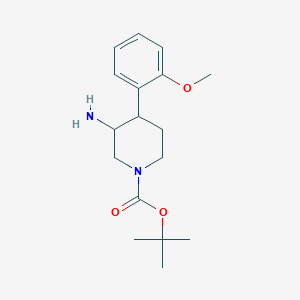
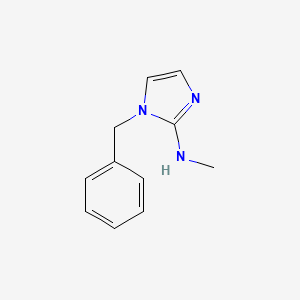

![1-Cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13151169.png)
![N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-YL]methyl}cyclopentanamine](/img/structure/B13151170.png)
